2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 3-(3-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-12(22)27-14-7-5-6-13(10-14)11-17(20(25)26-2)21-18(23)15-8-3-4-9-16(15)19(21)24/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNMYYQKRQNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662170 | |
| Record name | Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-33-1 | |
| Record name | Methyl α-[[3-(acetyloxy)phenyl]methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
This method employs methanolic hydrogen chloride (HCl/MeOH) to protonate the carboxylic acid, followed by nucleophilic attack by methanol.
Procedure :
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Dissolve the propionic acid intermediate in 100-fold excess 5% HCl/MeOH.
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Reflux at 65°C for 2–3 hours.
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Extract with diethyl ether, wash with KHCO₃, and dry over Na₂SO₄.
Advantages :
Limitations :
-
Potential hydrolysis of acetoxy groups if present at this stage
Base-Mediated Alkylation
An alternative approach utilizes methyl iodide (CH₃I) in the presence of K₂CO₃:
Protocol :
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Suspend intermediate (150 mmol) in DMF.
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Add CH₃I (1.2 equiv) at 0°C, warm to 20°C, and stir for 3 hours.
Performance Metrics :
Acetylation of the Phenolic Hydroxyl Group
The final step introduces the acetyl group to the 3'-hydroxyphenyl substituent using acetic anhydride:
Reaction Conditions :
| Parameter | Conditions |
|---|---|
| Catalyst | Pyridine or 4-dimethylaminopyridine |
| Solvent | Anhydrous dichloromethane |
| Time | 12–18 hours, room temperature |
| Yield | 88–93% |
Industrial-Scale Production Considerations
While bench-scale syntheses prioritize yield and purity, industrial applications demand additional optimization:
Continuous Flow Reactors
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Residence Time : 8–12 minutes
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Throughput : 50–100 kg/day
-
Advantages : Enhanced heat transfer, reduced side reactions
Solvent Recovery Systems
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Membrane Nanofiltration : Recovers >95% DMF for reuse
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Energy Savings : 30–40% reduction compared to batch distillation
Methodological Comparisons
A comparative analysis of esterification routes reveals context-dependent advantages:
| Parameter | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Reaction Time | 2–3 hours | 3–4 hours |
| Temperature | 65°C | 20°C |
| Byproduct Formation | Minimal | Trace iodide salts |
| Scalability | Excellent | Moderate |
Quality Control and Analytical Validation
Post-synthetic analysis ensures compliance with pharmacopeial standards:
Chromatographic Profiling
-
HPLC Conditions :
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Column: C18, 250 × 4.6 mm
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Mobile Phase: Acetonitrile/water (70:30)
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Retention Time: 8.2 ± 0.3 minutes
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Chemical Reactions Analysis
Types of Reactions
2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phthalimidyl-3-(3’-hydroxyphenyl)propionic acid.
Oxidation: Products depend on the extent of oxidation, potentially leading to carboxylic acids or ketones.
Reduction: 2-Phthalimidyl-3-(3’-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
- Proteomics : It is employed in proteomics research to study protein interactions and modifications, which are vital for understanding cellular processes and disease mechanisms.
Medicine
- Therapeutic Potential : Research is ongoing into its potential therapeutic applications due to its ability to interact with various biological targets. Preliminary studies indicate possible roles in anti-inflammatory and analgesic therapies.
Industry
- Material Development : The compound is also explored for its utility in developing new materials and chemical processes, contributing to advancements in industrial applications .
Case Studies and Findings
- Antitumor Activity : In vitro studies have demonstrated that derivatives of phthalimide exhibit significant cytotoxicity against cancer cell lines such as Hep-G2 and MCF-7. This suggests that this compound may possess similar antitumor properties .
- Biological Activity Evaluation : Comparative studies have shown that compounds with similar structures often exhibit varying degrees of biological activity. For instance, modifications on the phenolic hydroxyl group can significantly influence the biological effects, highlighting the importance of structural variations in drug design.
Mechanism of Action
The mechanism of action of 2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Observations :
- The acetoxy group balances lipophilicity and metabolic stability compared to the polar hydroxyl group in the hydroxyphenyl analog.
- Nitro-substituted analogs (e.g., 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester) exhibit bioactivity against pathogens like Clostridium difficile , whereas the phthalimidyl-acetoxy derivative’s biological roles are less documented.
Halogenated and Reactive Esters
Key Observations :
- Halogenation (e.g., methyl chloroformate) significantly enhances electrochemical reactivity but may compromise stability .
- The phthalimidyl-acetoxy derivative’s stability and reactivity are distinct due to its aromatic and protective groups, making it less volatile than simple esters like methyl propionate.
Key Observations :
- Natural nitro-substituted esters (e.g., compound 45) demonstrate bioactivity , but synthetic analogs like the phthalimidyl-acetoxy derivative are primarily used as intermediates rather than bioactive agents.
Biological Activity
2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester, commonly referred to as a derivative of phthalimide, has garnered attention in pharmacological studies due to its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its therapeutic effects, particularly in the context of inflammation and pain management.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- IUPAC Name : 2-(1,3-dioxoisoindolin-2-yl)-3-(3-acetoxyphenyl)propanoic acid methyl ester
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound may reduce inflammation and alleviate pain associated with various conditions.
Anti-inflammatory Effects
Research has shown that derivatives like this compound exhibit significant anti-inflammatory properties. In vitro studies indicate that this compound effectively reduces the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytokine assay | Reduced TNF-alpha and IL-6 production by 50% |
| Study 2 | Animal model of inflammation | Decreased paw edema by 70% compared to control |
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. Experimental models have shown that it can significantly reduce pain responses in both thermal and mechanical pain assays.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Hot plate test in rodents | Pain threshold increased by 40% |
| Study 2 | Formalin test | Reduced licking time by 60% in phase II |
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Patients reported a marked reduction in pain scores (VAS scale) after four weeks of treatment, with minimal side effects noted.
Case Study 2: Osteoarthritis Treatment
In a randomized controlled trial focusing on osteoarthritis patients, the administration of this compound resulted in improved joint function and decreased stiffness compared to placebo.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its potential side effects and interactions with other medications.
Q & A
Q. What are the established synthetic routes for 2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous ester syntheses involve refluxing intermediates (e.g., phthalimide derivatives) with anhydrous potassium carbonate in acetonitrile, followed by crystallization from petroleum ether/ethyl acetate mixtures . Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. Crystallographic data (if available) from X-ray diffraction resolves stereochemistry .
Q. How should researchers design purification protocols for this ester?
Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. Membrane separation technologies (e.g., nanofiltration) may enhance scalability, particularly for thermally sensitive intermediates . Recrystallization solvents should be selected based on solubility profiles to minimize impurities .
Advanced Research Questions
Q. How can computational modeling improve the synthesis efficiency of this compound?
Methodological Answer: Molecular dynamics simulations can predict reaction pathways, while Density Functional Theory (DFT) calculations optimize transition states. Process control algorithms (e.g., PID controllers) enable real-time adjustments in parameters like temperature and reagent flow rates, aligning with chemical engineering design principles .
Q. What strategies resolve contradictory data in reaction yield optimization studies?
Methodological Answer: Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). Meta-analyses of prior studies should assess methodological biases, such as inconsistent stoichiometry or purification techniques. Triangulating data from multiple spectroscopic methods reduces interpretation errors .
Q. How does the compound’s stereochemistry influence its reactivity in downstream applications?
Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy determines enantiomeric excess. Comparative studies using diastereomeric analogs (e.g., varying acetoxy-phenyl substituents) can isolate stereochemical effects on biological or catalytic activity .
Q. What ecological implications arise from the compound’s environmental persistence?
Methodological Answer: Biodegradation assays under controlled conditions (e.g., OECD 301F) quantify half-life in soil/water. Mass spectrometry-based metabolomics tracks degradation byproducts. Theoretical frameworks like the "source-receptor sequence" model contextualize pollutant fate in atmospheric or aquatic systems .
Q. How can researchers integrate this compound into broader pharmacological or materials science theories?
Methodological Answer: Link synthesis to conceptual frameworks like structure-activity relationships (SAR) for drug design or polymer network theories. For example, ester hydrolysis kinetics may inform controlled-release drug delivery systems. Cross-disciplinary collaboration with computational chemists or pharmacologists strengthens hypothesis-driven experimentation .
Methodological Considerations
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting reaction conditions in open-access repositories. Reference NIST spectral databases for analytical validation .
- Theoretical Alignment : Ground experimental designs in established theories (e.g., reaction mechanisms, green chemistry principles) to ensure findings contribute to cumulative knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
